molecular formula C20H21F3N4O2 B2792233 (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034502-87-7

(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2792233
CAS No.: 2034502-87-7
M. Wt: 406.409
InChI Key: VHTRDFGCBWIHGP-UHFFFAOYSA-N
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Description

(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone: . Its unique structure and properties make it a versatile material for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydrocinnolin-3-yl moiety and the piperazine ring. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, utilizing reactors and purification systems to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in research or industrial applications.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a tool for studying biological processes or as a potential therapeutic agent.

  • Medicine: : Its unique properties could make it useful in drug development, particularly in targeting specific diseases.

  • Industry: : It can be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

  • (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

These compounds share similar structural motifs but differ in their substituents, leading to variations in their properties and applications.

Biological Activity

The compound (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, identified by its CAS number 2034502-87-7, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21F3N4O2C_{20}H_{21}F_3N_4O_2, with a molecular weight of 406.4 g/mol. The structure features a piperazine ring connected to a tetrahydrocinnoline moiety and a trifluoromethoxy-substituted phenyl group. This unique arrangement is believed to contribute to its specific biological interactions.

PropertyValue
CAS Number2034502-87-7
Molecular FormulaC20H21F3N4O2
Molecular Weight406.4 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperazine Intermediate : The piperazine ring is synthesized by reacting appropriate carbonyl compounds with piperazine.
  • Introduction of Tetrahydrocinnoline : This moiety is added through nucleophilic substitution reactions.
  • Final Coupling : The trifluoromethoxy phenyl group is introduced to complete the synthesis.

The compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • σ1 Receptor Binding : It has been shown to bind to sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release.
  • Influence on Cell Survival Pathways : The compound may affect pathways related to cell survival and apoptosis, indicating potential applications in neuroprotective and anticancer therapies .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation in vitro and in vivo models .

Case Studies

  • Neuroprotective Effects : In a study involving animal models of neurodegenerative diseases, the compound showed promise in reducing neuronal death and improving cognitive function through its σ1 receptor activity.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Comparative Analysis

A comparison with structurally similar compounds reveals unique biological activities associated with the trifluoromethoxy substitution. While other piperazine derivatives have shown varying degrees of activity against different biological targets, the specific combination in this compound enhances its potential therapeutic applications.

Compound NameBiological Activity
Cyclopropyl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanoneσ1 receptor binding; neuroprotective effects
(5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanoneAnticancer properties; versatile chemical reactivity

Properties

IUPAC Name

[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)29-16-7-5-14(6-8-16)19(28)27-11-9-26(10-12-27)18-13-15-3-1-2-4-17(15)24-25-18/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTRDFGCBWIHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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